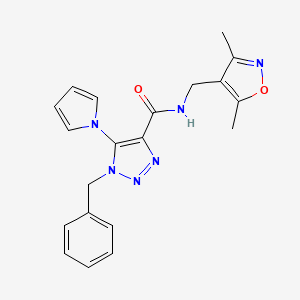

![molecular formula C15H16ClN5O2 B2525689 1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide CAS No. 951611-75-9](/img/structure/B2525689.png)

1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide is a synthetic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of various diseases, including cancer. Its unique structure, which includes a triazole ring and a piperidine moiety, contributes to its biological activity and makes it a valuable subject of scientific research.

Mechanism of Action

Target of Action

The primary target of this compound is the Akt kinase . Akt kinase is a serine/threonine kinase that plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration .

Mode of Action

The compound acts as an inhibitor of Akt kinase . It competes with ATP for binding to the kinase, thus preventing the phosphorylation and activation of Akt . This results in the inhibition of the downstream signaling pathways that are activated by Akt .

Biochemical Pathways

The compound affects the PI3K/Akt pathway . This pathway is one of the most commonly activated pathways in breast cancer, mainly through the constitutively active mutation in AKT1, loss of function mutation in PTEN, a negative regulator of the PI3K/AKT pathway, or PIK3CA mutations . Inhibition of Akt kinase by the compound leads to a decrease in the phosphorylation of downstream targets, thus affecting the survival and proliferation of cancer cells .

Pharmacokinetics

The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo . This indicates that the compound has good bioavailability and is able to reach its target in the body .

Result of Action

The inhibition of Akt kinase by the compound leads to a decrease in the survival and proliferation of cancer cells . This is evidenced by the inhibition of tumor growth in a breast cancer xenograft model after oral dosing of the compound .

Biochemical Analysis

Biochemical Properties

1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with serine/threonine-protein kinases, which are crucial for regulating cellular processes such as cell division and apoptosis . The nature of these interactions involves the inhibition of kinase activity, leading to altered phosphorylation states of target proteins.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the Akt signaling pathway, which is essential for cell survival and proliferation . This inhibition results in decreased cell viability and increased apoptosis in cancer cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the ATP-binding site of serine/threonine-protein kinases, leading to the inhibition of their activity . This inhibition prevents the phosphorylation of downstream targets, thereby altering gene expression and cellular responses. Additionally, it may also interact with other proteins involved in cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound exhibits stability under standard laboratory conditions, with minimal degradation over time. Long-term exposure to the compound has shown sustained inhibition of kinase activity and prolonged effects on cellular function . The exact duration of its effects may vary depending on the experimental conditions and cell types used.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound exhibits minimal toxicity and effectively inhibits kinase activity. At higher doses, it may cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of kinase activity without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound may also affect metabolic flux and alter metabolite levels, leading to changes in cellular energy balance and redox states.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is known to interact with ATP-binding cassette transporters, which facilitate its uptake and efflux from cells . The compound’s localization and accumulation within tissues may vary depending on the expression levels of these transporters.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with kinases and other proteins involved in cell signaling . Post-translational modifications, such as phosphorylation, may also influence its targeting to specific compartments or organelles within the cell.

Preparation Methods

The synthesis of 1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring.

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications.

Chemical Reactions Analysis

1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted and functionalized derivatives of the original compound.

Scientific Research Applications

1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Comparison with Similar Compounds

1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

Capivasertib: Another kinase inhibitor with a similar triazole and piperidine structure, used in cancer treatment.

Indole derivatives: Compounds with a similar aromatic ring structure, known for their diverse biological activities.

Carboxamide derivatives: Compounds with similar functional groups, used in various therapeutic applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potent kinase inhibitory activity, which distinguishes it from other compounds in its class.

Properties

IUPAC Name |

1-[1-(3-chlorophenyl)triazole-4-carbonyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN5O2/c16-11-2-1-3-12(8-11)21-9-13(18-19-21)15(23)20-6-4-10(5-7-20)14(17)22/h1-3,8-10H,4-7H2,(H2,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFJCEZDVLUQYQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/new.no-structure.jpg)

![(E)-1'-(3-(furan-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2525622.png)

![3-{1-[(tert-butoxy)carbonyl]-3-methylazetidin-3-yl}propanoic acid](/img/structure/B2525624.png)

![benzo[c][1,2,5]thiadiazol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2525626.png)

![N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2525629.png)